molecular formula C25H24O7 B11160381 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11160381
M. Wt: 436.5 g/mol
InChI Key: JDWNATUWKYSSHQ-UHFFFAOYSA-N
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Description

5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound that features a unique structural motif. This compound is characterized by the presence of a trimethoxyphenyl group, a cyclopenta[c]pyrano[2,3-f]chromene core, and a methyl substituent. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopenta[c]pyrano[2,3-f]chromene core through a tandem reaction involving Friedel–Crafts-type alkylation and cyclization sequences. The reaction conditions often require the use of acid catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can modulate signaling pathways by interacting with receptors and enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar compounds include other trimethoxyphenyl derivatives and pyrano[2,3-f]chromene analogs. For example:

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.

    Podophyllotoxin: Another trimethoxyphenyl derivative used in the treatment of genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group. The uniqueness of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione lies in its specific structural arrangement, which imparts distinct bioactivity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

8-methyl-4-(2,3,4-trimethoxyphenyl)-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C25H24O7/c1-12-10-19-21(13-6-5-7-14(13)25(27)32-19)24-20(12)16(26)11-18(31-24)15-8-9-17(28-2)23(30-4)22(15)29-3/h8-10,18H,5-7,11H2,1-4H3

InChI Key

JDWNATUWKYSSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C(=C(C=C5)OC)OC)OC

Origin of Product

United States

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